molecular formula C18H15ClO3 B3041196 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin CAS No. 262591-09-3

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin

Cat. No.: B3041196
CAS No.: 262591-09-3
M. Wt: 314.8 g/mol
InChI Key: AXZBIIYQFOVKOC-UHFFFAOYSA-N
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Description

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin is a synthetic organic compound belonging to the coumarin family. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry, agriculture, and the fragrance industry. This particular compound is characterized by the presence of a chlorine atom, two methyl groups, and a methoxyphenyl group attached to the coumarin core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxyphenol, 4-chloro-3,5-dimethylphenol, and ethyl acetoacetate.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form the coumarin core.

    Chlorination: The resulting coumarin intermediate is then chlorinated using a chlorinating agent, such as thionyl chloride, to introduce the chlorine atom at the desired position.

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the use of automated equipment and advanced purification techniques enhances the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous solution.

Major Products Formed

    Oxidation: Oxidized coumarin derivatives.

    Reduction: Reduced coumarin derivatives.

    Substitution: Substituted coumarin derivatives with various functional groups.

Scientific Research Applications

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for drug development.

    Industry: Utilized in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in various biochemical pathways.

    Interacting with Receptors: Modulating the activity of receptors on the cell surface or within the cell.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

6-Chloro-4,7-dimethyl-3-(4 inverted exclamation mark -methoxyphenyl)coumarin can be compared with other similar compounds, such as:

    4-Methylcoumarin: Lacks the chlorine and methoxyphenyl groups, resulting in different chemical and biological properties.

    7-Hydroxycoumarin: Contains a hydroxyl group instead of the methoxyphenyl group, leading to variations in reactivity and biological activity.

    6-Chlorocoumarin: Similar in structure but lacks the methyl and methoxyphenyl groups, affecting its overall properties.

Properties

IUPAC Name

6-chloro-3-(4-methoxyphenyl)-4,7-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15ClO3/c1-10-8-16-14(9-15(10)19)11(2)17(18(20)22-16)12-4-6-13(21-3)7-5-12/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZBIIYQFOVKOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1Cl)C(=C(C(=O)O2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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